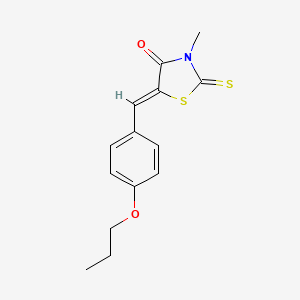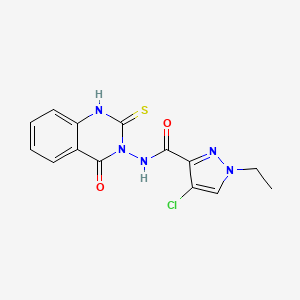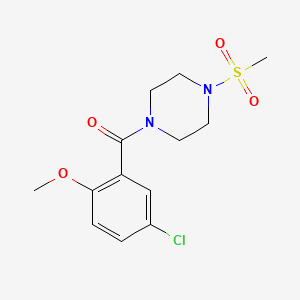
3-methyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Übersicht
Beschreibung
3-methyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as MPTT, is a thiazolidinone derivative that has been extensively studied for its biological activities. It has been found to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-methyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 3-methyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its biological activities by inhibiting various enzymes and signaling pathways. 3-methyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 3-methyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
3-methyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to possess a wide range of biochemical and physiological effects. It has been found to possess antioxidant activity, which can protect cells from oxidative damage. 3-methyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been found to possess anti-inflammatory activity, which can reduce inflammation and pain. 3-methyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to possess antimicrobial activity, which can inhibit the growth of various microorganisms. 3-methyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been found to possess anticancer activity, which can inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 3-methyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is also relatively inexpensive compared to other compounds with similar biological activities. However, 3-methyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in some assays. 3-methyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-methyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate the potential therapeutic applications of 3-methyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another potential direction is to investigate the mechanism of action of 3-methyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in more detail, which could lead to the development of more potent and selective analogs. Finally, it would be interesting to investigate the potential synergistic effects of 3-methyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one with other compounds, which could lead to the development of more effective combination therapies.
Wissenschaftliche Forschungsanwendungen
3-methyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its biological activities. It has been found to possess anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. 3-methyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been found to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(5Z)-3-methyl-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-3-8-17-11-6-4-10(5-7-11)9-12-13(16)15(2)14(18)19-12/h4-7,9H,3,8H2,1-2H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQIPNYLPHCGCJ-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-methyl-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4754438.png)

![N-(2-ethylphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4754450.png)
![methyl 5-oxo-5-[(pentafluorophenyl)amino]pentanoate](/img/structure/B4754458.png)
![methyl 3-({[(2-methoxybenzyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4754479.png)

![5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B4754486.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4754503.png)


![3-[(4-fluorobenzyl)thio]-5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4754540.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4754549.png)